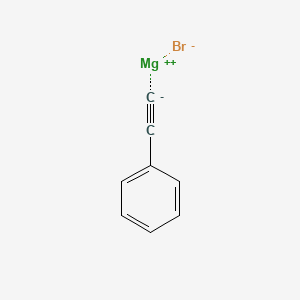
Phenylethynylmagnesium bromide
Descripción general
Descripción
Phenylethynylmagnesium bromide (PEM) is a chemical compound that is widely used in scientific research. It is a highly reactive Grignard reagent that is commonly used in organic synthesis. PEM is a powerful nucleophile that can react with a wide range of electrophiles, making it an essential tool for chemists in the development of new molecules and materials.
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
Phenylethynylmagnesium bromide plays a crucial role in the synthesis of complex organic compounds. It is used in coupling reactions, specifically in the formation of 1-phenyl-1,4-pentadiyne and 1-phenyl-1,3-pentadiyne through Grignard and related reactions (Taniguchi, Mathai, & Miller, 2003). This compound is also instrumental in iron-catalyzed hydromagnesiation, which is used for synthesizing benzylic Grignard reagents, a key step in the production of pharmaceuticals like Ibuprofen (Greenhalgh, Kolodziej, Sinclair, & Thomas, 2014).
Formation of Phenylmagnesium Halides
The formation of phenylmagnesium halides, such as phenylmagnesium bromide and chloride, utilizes phenylethynylmagnesium bromide in toluene, often in the presence of diethyl ether or tetrahydrofuran (THF). This process is fundamental in the synthesis of Grignard reagents, which are widely used in organic chemistry (Simuste, Panov, Tuulmets, & Nguyen, 2005).
Asymmetric Synthesis
Phenylethynylmagnesium bromide is used in the asymmetric synthesis of medically important compounds. For instance, cyclopentylmagnesium bromide, a related compound, demonstrates significant utility in the production of medicinally relevant molecules through reduction or addition reactions with ketones (Roy, Sharma, Mula, & Chattopadhyay, 2009).
Organometallic Chemistry
In organometallic chemistry, phenylethynylmagnesium bromide is crucial for studying the interaction and reactivity of various organometallic compounds. For example, it is used in the preparation of vinyl ethers containing an epoxy group and their subsequent thermal transformations, which are critical in the study of organometallic reactions (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Applications in Iron-Catalyzed Arylation
Phenylethynylmagnesium bromide also finds application in iron-catalyzed arylation processes, particularly in the cross-coupling reaction of phenylmagnesium bromide with heteroaryl halides. This method is noteworthy for its moderate to good yields and its applicability to non-activated heteroaryl halides, showcasing the compound's versatility in organic synthesis (Quintin, Franck, Hocquemiller, & Figadère, 2002).
Propiedades
IUPAC Name |
magnesium;ethynylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDOURHDDKDEZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethynylmagnesium bromide | |
CAS RN |
6738-06-3 | |
| Record name | 6738-06-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




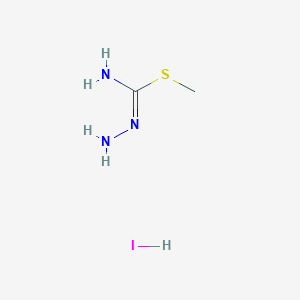

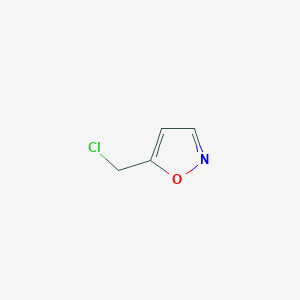
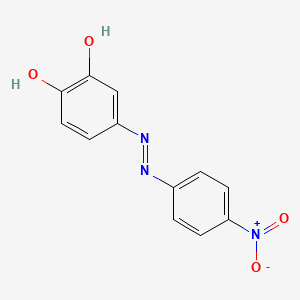
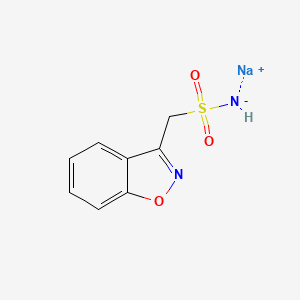
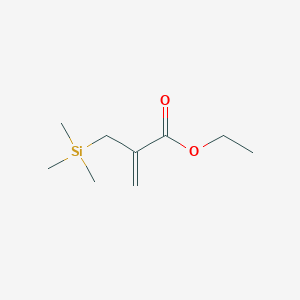
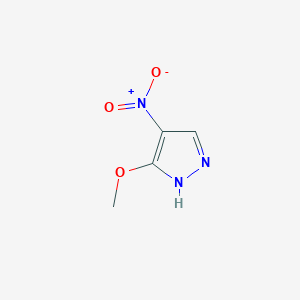

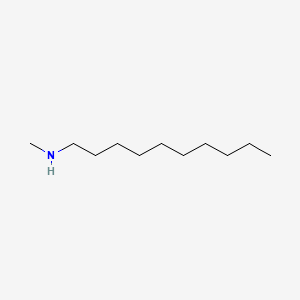
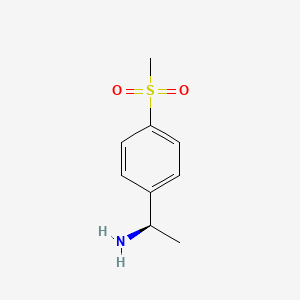
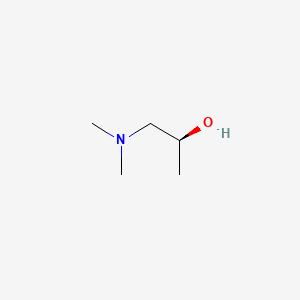
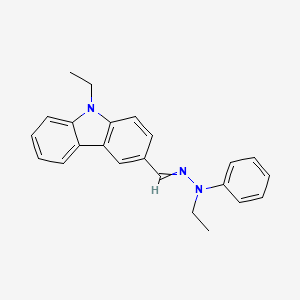
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)